molecular formula C10H11N3S B2379470 5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 149747-23-9

5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2379470
CAS No.: 149747-23-9
M. Wt: 205.28
InChI Key: AMEOKRGVIFDWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H11N3S and its molecular weight is 205.28. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

5-Methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been explored for their potential as corrosion inhibitors. For example, Yadav et al. (2013) synthesized benzimidazole derivatives incorporating the triazole moiety and assessed their efficacy in inhibiting mild steel corrosion in hydrochloric acid, revealing that these compounds can effectively prevent corrosion (Yadav, Behera, Kumar, & Sinha, 2013).

Antimicrobial Properties

Compounds containing the triazole-thiol group have shown significant antimicrobial properties. Bayrak et al. (2009) synthesized various triazole derivatives and evaluated their antimicrobial effectiveness. They discovered that these compounds exhibited moderate to good activity against various microorganisms (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Antibacterial Activity

Tien et al. (2016) investigated derivatives of 2-methylbenzimidazole, including those with the triazole-thiol group, for their antibacterial properties. They synthesized a series of compounds and tested them against various bacteria, molds, and yeasts, demonstrating their potential in antibacterial applications (Tien, Duc Tran Thi Cam, Ha Bui Manh, & D. N. Dang, 2016).

DNA Methylation Inhibition

In cancer research, compounds with the triazole-thiol structure have been investigated for their ability to inhibit DNA methylation. Hovsepyan et al. (2018) synthesized 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, analyzing their anti-tumor activity and impact on tumor DNA methylation, providing insights into their potential therapeutic applications (Hovsepyan, Dilanyan, Minasyan, Arsenyan, Nersesyan, Agaronyan, & Danielyan, 2018).

Veterinary Medicine

In veterinary medicine, 1,2,4-triazole derivatives, including the triazole-thiol compound, have shown promise in treating fungal diseases in animals. Ohloblina et al. (2022) examined the effects of these compounds on the blood morphology and biochemical indicators in animals, indicating their potential in animal healthcare (Ohloblina, Bushuieva, & Parchenko, 2022).

Properties

IUPAC Name

3-methyl-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-3-5-9(6-4-7)13-8(2)11-12-10(13)14/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEOKRGVIFDWLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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